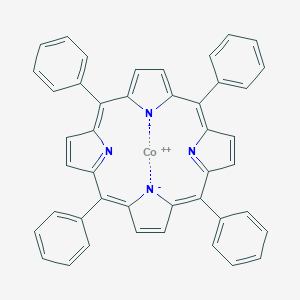

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II)

概要

説明

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) is an organometallic compound that belongs to the class of metalloporphyrins. It is characterized by a cobalt ion coordinated to a tetraphenylporphyrin ligand. This compound is known for its vibrant colors and is used in various scientific and industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) is typically synthesized through the reaction of tetraphenylporphyrin with cobalt acetate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of cobalt(II) meso-tetraphenylporphine involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity starting materials and solvents, and the product is often purified using column chromatography .

化学反応の分析

Types of Reactions

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cobalt(III) complexes.

Reduction: It can be reduced to cobalt(I) complexes.

Substitution: Ligands in the porphyrin ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Cobalt(III) meso-tetraphenylporphine.

Reduction: Cobalt(I) meso-tetraphenylporphine.

Substitution: Various substituted porphyrin derivatives.

科学的研究の応用

Catalytic Applications

CoTPP has been extensively studied for its catalytic properties, particularly in organic synthesis and environmental chemistry.

Carbene Transfer Catalysis

Recent studies have demonstrated that CoTPP can act as a catalyst for carbene transfer reactions. The formation of disubstituted cobalt(III)-carbene radicals from CoTPP has been shown to facilitate the synthesis of various cyclic compounds. This process involves two interconnected catalytic cycles that utilize N-enolate-carbene radical intermediates, enhancing the efficiency of carbene transfer reactions .

Carbon Dioxide Reduction

CoTPP is also recognized for its ability to catalyze the electroreduction of carbon dioxide to carbon monoxide. When fixed on a glassy carbon electrode, CoTPP exhibited catalytic activity at potentials significantly more positive than other cobalt porphyrins. The turnover number for CO production exceeded , indicating its potential in mitigating CO2 emissions .

Electrochemical Applications

The electrochemical properties of CoTPP make it an essential component in various energy-related applications.

Dye-Sensitized Solar Cells (DSCs)

CoTPP has been utilized as a redox mediator in dye-sensitized solar cells (DSCs). The combination of CoTPP with organic sensitizers has led to improved efficiencies by optimizing the recombination and mass-transport processes within the solar cells. For instance, DSCs sensitized with triphenylamine-based dyes combined with CoTPP achieved overall conversion efficiencies of 6.7% under standard illumination conditions .

Electrocatalysis for Hydrogen Production

CoTPP complexes have shown promise in electrocatalytic hydrogen production. Studies indicate that these complexes can effectively facilitate hydrogen evolution reactions, making them candidates for renewable energy applications .

Materials Science Applications

In materials science, CoTPP is explored for its unique optical and electronic properties.

Photonic Devices

Due to its strong light absorption characteristics, CoTPP is being investigated for use in photonic devices. Its high molar extinction coefficient (minimum at nm) makes it suitable for applications requiring efficient light harvesting .

Nanomaterials

Research into the incorporation of CoTPP into nanostructured materials has revealed enhanced properties for sensors and electronic devices. The integration of CoTPP within nanomaterials can improve charge transfer efficiency and stability under operational conditions .

Case Studies

作用機序

The mechanism by which cobalt(II) meso-tetraphenylporphine exerts its effects involves the coordination of the cobalt ion with various substrates. This coordination facilitates electron transfer processes, making it an effective catalyst. The molecular targets include organic molecules and biological macromolecules, and the pathways involved often relate to redox reactions .

類似化合物との比較

Similar Compounds

- Iron(II) meso-tetraphenylporphine

- Nickel(II) meso-tetraphenylporphine

- Copper(II) meso-tetraphenylporphine

Uniqueness

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) is unique due to its specific redox properties and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in catalytic applications and in the study of electron transfer processes .

生物活性

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) (CoTPP) is a metalloporphyrin complex that has garnered attention in various fields due to its unique biological activities and potential applications in catalysis and medicine. This article explores the biological activity of CoTPP, focusing on its catalytic properties, interaction with biological systems, and implications for therapeutic applications.

Structure and Properties

CoTPP is characterized by a cobalt ion coordinated to a tetraphenylporphyrin ligand. The structure allows for significant electronic delocalization and redox activity, which are crucial for its biological functions.

Catalytic Activity

CoTPP has been shown to act as an effective catalyst in various chemical reactions. Notably, it facilitates carbene transfer reactions from iodonium ylides through radical mechanisms. This process involves the generation of cobalt(III)–carbene radicals that participate in cyclization and insertion reactions, which are essential for synthesizing complex organic molecules .

Table 1: Catalytic Applications of CoTPP

Biological Interactions

The interaction of CoTPP with biological systems has been investigated in several studies. Its redox properties allow it to influence cellular redox states and interact with reactive oxygen species (ROS), making it a candidate for anticancer therapies.

Case Study: Anticancer Activity

Research indicates that CoTPP can disrupt cellular redox homeostasis, which is often altered in cancer cells. By targeting redox systems such as glutathione and thioredoxin, CoTPP may enhance the cytotoxic effects against cancer cells .

Table 2: Biological Effects of CoTPP

| Biological Effect | Mechanism | Reference |

|---|---|---|

| Anticancer Activity | Disruption of redox balance | |

| Cytotoxicity | Induction of oxidative stress | |

| Enzyme Mimicry | Mimics metalloenzymes in catalysis |

The biological activity of CoTPP is primarily attributed to its ability to generate reactive intermediates that can interact with biomolecules. The formation of cobalt(III)–carbene radicals allows for the modification of substrates through radical pathways. This mechanism is especially relevant in the context of drug design and development.

特性

CAS番号 |

14172-90-8 |

|---|---|

分子式 |

C44H30CoN4+2 |

分子量 |

673.7 g/mol |

IUPAC名 |

cobalt(2+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |

InChI |

InChI=1S/C44H30N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q;+2 |

InChIキー |

OEWIYYALAUABQQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+2] |

正規SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Co+2] |

ピクトグラム |

Health Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cobalt(II) meso-tetraphenylporphine interact with nitrobenzene and chlorobenzene, and what are the downstream effects that enable their detection?

A1: While the paper doesn't delve into the specific interaction mechanism between Co-TPP and the target molecules, it highlights that the incorporation of Co-TPP onto carbon nanotubes significantly enhances the sensitivity and selectivity towards nitrobenzene and chlorobenzene vapors []. This suggests that Co-TPP likely interacts with these analytes through a combination of weak interactions, such as π-π stacking and van der Waals forces. These interactions could lead to changes in the electrical properties of the carbon nanotube composite material, which can then be measured and correlated to the presence and concentration of the target analytes. Further research is needed to elucidate the exact nature of these interactions and the specific sensing mechanism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。